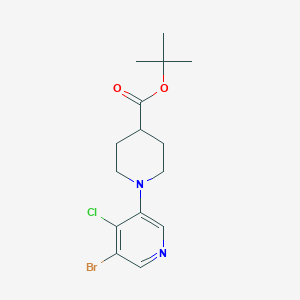

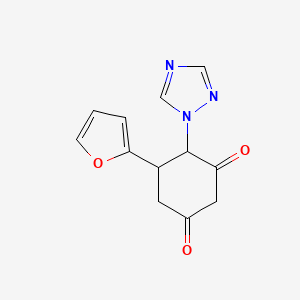

![molecular formula C19H19N3O6S2 B2413402 2-[2-(4-Etoxi-benzoyl)imino-6-sulfamoil-1,3-benzotiazol-3-il]acetato de metilo CAS No. 887207-90-1](/img/structure/B2413402.png)

2-[2-(4-Etoxi-benzoyl)imino-6-sulfamoil-1,3-benzotiazol-3-il]acetato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

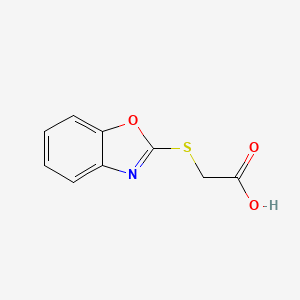

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBSA is a benzothiazole derivative that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.

Aplicaciones Científicas De Investigación

Actividad fungicida

2-[2-(4-Etoxi-benzoyl)imino-6-sulfamoil-1,3-benzotiazol-3-il]acetato de metilo: se ha investigado por sus propiedades fungicidas. Los investigadores diseñaron una serie de compuestos basados en estructuras de empalme y objetivos de receptores biológicamente activos. Notablemente, esta clase de compuestos demostró una excelente actividad fungicida, particularmente contra los siguientes patógenos:

El análisis de la relación estructura-actividad reveló que la introducción de t-butilo en la cadena lateral mejoró las interacciones hidrofóbicas con el sitio activo. Además, los sustituyentes en el anillo de benceno jugaron un papel crucial en la determinación de la eficacia fungicida. Entre estos compuestos, I-1 exhibió efectos fungicidas comparables a kresoxim-metil in vivo e inhibió significativamente la germinación de esporas de Pyricularia oryzae Cav in vitro. Por lo tanto, es prometedor como un posible fungicida comercial para el control de enfermedades de las plantas .

Citotoxicidad

Si bien no se ha estudiado ampliamente, This compound puede tener propiedades citotóxicas. Se necesitan más investigaciones para explorar sus efectos sobre la viabilidad celular y las posibles aplicaciones en la terapia contra el cáncer .

Mecanismo De Acción

The exact mechanism of action of Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is not fully understood, but studies have suggested that it may act through multiple pathways. Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to induce apoptosis through the mitochondrial pathway. Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has also been shown to inhibit the activity of copper-dependent enzymes, which may contribute to its anti-cancer activity.

Biochemical and Physiological Effects:

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can inhibit the activity of copper-dependent enzymes, including tyrosinase and lysyl oxidase. Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In vivo studies have shown that Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can reduce tumor growth in animal models, indicating its potential as an anti-cancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is its potential as a fluorescent probe for the detection of metal ions in biological systems. Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has high selectivity for copper ions, and its fluorescence properties make it a useful tool for studying copper homeostasis in cells and tissues. However, one limitation of Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is its potential toxicity. Studies have shown that Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can induce cytotoxicity in some cell types, which may limit its use in certain experiments.

Direcciones Futuras

There are several potential future directions for research on Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate. One area of research is the development of Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate-based fluorescent probes for the detection of other metal ions in biological systems. Another area of research is the investigation of the anti-cancer activity of Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and to investigate its potential toxicity in vivo.

Métodos De Síntesis

The synthesis of Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves a multi-step process that begins with the reaction of 4-ethoxybenzoyl chloride with 2-aminobenzothiazole to form 2-(4-ethoxybenzoyl)amino-1,3-benzothiazole. This intermediate compound is then reacted with thionyl chloride and sulfuric acid to form 2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazole. Finally, this compound is reacted with methyl acetate and sodium methoxide to form Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate.

Propiedades

IUPAC Name |

methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S2/c1-3-28-13-6-4-12(5-7-13)18(24)21-19-22(11-17(23)27-2)15-9-8-14(30(20,25)26)10-16(15)29-19/h4-10H,3,11H2,1-2H3,(H2,20,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSKCENFICWSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

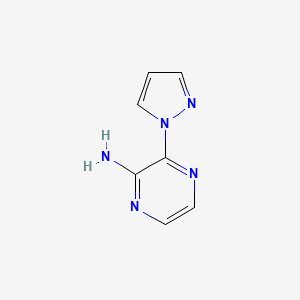

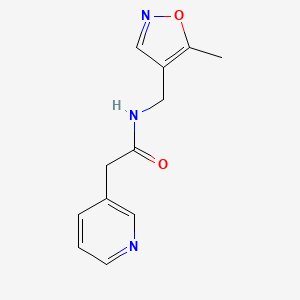

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

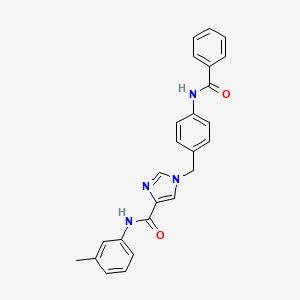

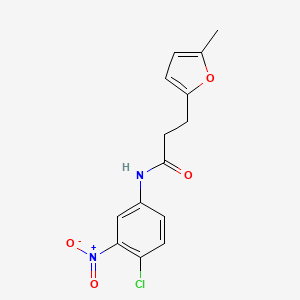

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)

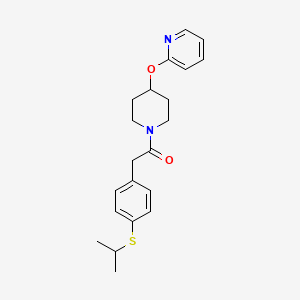

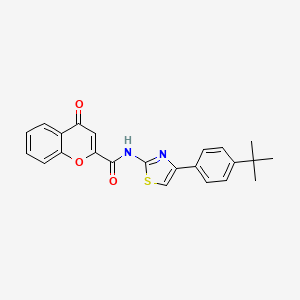

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)

![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2413342.png)